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Chemical Background and Pharmaceutical Significance

Azanediyl derivatives (also known as diarylaminodipropionic acid derivatives) represent an important

class of nitrogen-containing organic compounds with demonstrated significance in medicinal chemistry and

drug development. These compounds are characterized by a central nitrogen atom connected to aromatic

systems and propionic acid chains, creating versatile scaffolds that can be structurally modified to optimize

pharmacological properties. The growing global health crisis of antimicrobial resistance (AMR),

particularly among ESKAPE group pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella

pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has intensified

the search for novel chemotherapeutic agents with activity against drug-resistant bacterial strains. The

azanediyl-based molecular framework has emerged as a promising candidate in this endeavor,

demonstrating potent activity against clinically relevant multidrug-resistant pathogens including methicillin-

resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococci* (VRE).

Recent studies have revealed that N-substituted β-amino acid derivatives bearing hydroxyphenyl moieties

exhibit structure-dependent antimicrobial activity with particular efficacy against Gram-positive pathogens.

These compounds represent an important development in the field of antimicrobial drug discovery, as they

potentially overcome conventional resistance mechanisms such as enzymatic degradation, efflux pump
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overexpression, and target site modification. Additionally, certain azanediyl derivatives have demonstrated

antiproliferative activity in drug-resistant cancer cell lines, suggesting potential applications in oncology

beyond their antimicrobial utility. The synthesis of these compounds typically involves nucleophilic

aromatic substitution reactions, esterification, hydrazinolysis, and condensation reactions that allow for

systematic structural variation to establish structure-activity relationships.

Synthetic Methodologies for Azanediyl Derivatives

Core Synthesis of 3,3'-((Hydroxyphenyl)azanediyl)dipropionic
Acid Scaffolds

The foundational synthesis of azanediyl derivatives begins with the preparation of the 3,3'-

((hydroxyphenyl)azanediyl)dipropionic acid core structure through a direct nucleophilic addition reaction.

The most efficient protocol involves reacting m-aminophenol (5.45 g, 50 mmol) with acrylic acid (10.81 g,

150 mmol) in aqueous medium (5 mL water) at elevated temperature (75°C) for 5 hours [1]. This reaction

proceeds through a Michael-type addition mechanism where the aromatic amine attacks the β-carbon of the

acrylic acid, followed by proton transfer and subsequent addition of a second equivalent of acrylic acid. The

product precipitates directly from the reaction mixture upon cooling, requiring only filtration and

recrystallization from a water-ethanol mixture to obtain the pure compound as a light brown powder with a

respectable yield of 75% and melting point of 150-152°C [1].

For the isomeric 2-hydroxyphenyl variant, a similar approach can be employed using o-aminophenol (10.9

g, 100 mmol) and acrylic acid (18 g, 250 mmol) in water (100 mL), though this requires extended reflux

conditions (14 hours) to achieve complete conversion [2]. The product is obtained as a white powder after

filtration and washing with propan-2-ol, with a comparable yield of 75% and a higher melting point (181-

183°C), suggesting potentially different crystalline packing in the solid state [2]. The structural similarity yet

distinct physical properties of these isomeric compounds provides opportunities for exploring how

regiochemistry influences biological activity and physicochemical properties.

Table 1: Comparative Synthesis of Hydroxyphenyl Azanediyl Dipropionic Acid Isomers
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Parameter 3-Hydroxyphenyl Isomer 2-Hydroxyphenyl Isomer

Starting Material m-Aminophenol o-Aminophenol

Acrylic Acid
Equivalents

3 equiv 2.5 equiv

Reaction Conditions 75°C, 5 h Reflux, 14 h

Solvent System Water (5 mL) Water (100 mL)

Workup Procedure Filtration, recrystallization

(water/ethanol)

Filtration, washing (propan-2-

ol)

Yield 75% 75%

Melting Point 150-152°C 181-183°C

Physical Form Light brown powder White powder

Derivatization Strategies and Functional Group Manipulations

Following preparation of the core azanediyl scaffold, extensive derivatization can be performed to explore

structure-activity relationships and optimize pharmacological properties. The carboxylic acid functionalities

serve as versatile handles for chemical modification through standard esterification, hydrazide formation,

and amide coupling reactions. For instance, ester derivatives can be prepared by treating the dipropionic

acid core with methanol in the presence of concentrated sulfuric acid as a catalyst, heating under reflux

for 7 hours to obtain the corresponding dimethyl ester in 56% yield after recrystallization from propan-2-ol

[1].

More elaborate derivatization can be achieved through hydrazinolysis of the ester intermediates, followed

by condensation with various aryl aldehydes and heterocyclic carboxaldehydes to generate diverse

hydrazone derivatives. These secondary transformations significantly expand the structural diversity

accessible from the common azanediyl core and allow for systematic investigation of how steric, electronic,

and lipophilic properties influence biological activity. The synthetic workflow below illustrates the

complete derivatization pathway from the core azanediyl scaffold to various advanced intermediates:
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Core Azanediyl Scaffold
(3,3'-((hydroxyphenyl)azanediyl)dipropionic acid)

Esterification
Methanol/H2SO4

Reflux 7h

Hydrazinolysis
Hydrazine hydrate

Reflux 4-6h

Acid Chloride Formation
Thionyl chloride

Reflux 2h

Condensation
Aryl aldehydes

Reflux 6-8h

Amide Coupling
Primary/Secondary amines

Base, 12-24h

Click to download full resolution via product page

Structural Characterization and Analytical Data

Spectroscopic Properties and Structural Confirmation

Comprehensive structural characterization of azanediyl derivatives is essential for confirming synthetic

success and ensuring compound purity for biological evaluation. Nuclear Magnetic Resonance (NMR)

spectroscopy provides detailed information about the molecular structure and purity of synthesized

compounds. For the core 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid, characteristic signals in the

(^1)H NMR spectrum (400 MHz, DMSO-d6) include triplet resonances at δ 2.44 ppm (4H, 2× CH₂CO) and

δ 3.49 ppm (4H, 2× NCH₂), along with distinctive aromatic proton patterns between δ 5.99-6.94 ppm for the

trisubstituted phenyl ring [1]. The (^{13})C NMR spectrum (101 MHz, DMSO-d6) shows characteristic

carbonyl carbon signals at δ 173.30 ppm and aromatic carbon signals between δ 99.11-158.53 ppm,

providing confirmation of the molecular structure [1].
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Fourier-Transform Infrared (FTIR) spectroscopy offers complementary structural information,

particularly regarding functional groups. The core azanediyl dipropionic acid exhibits broad OH stretching

vibrations around 3323 cm⁻¹ and a strong carbonyl stretching band at 1662 cm⁻¹ [1]. For more complex

derivatives such as diethyl 3,3'-(ethane-1,2-diylbis(azanediyl))bis(but-2-enoate), additional computational

studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can provide optimized

geometric parameters that show excellent agreement with experimental X-ray crystallographic data,

validating both the experimental and computational approaches [3].

Table 2: Characteristic Spectroscopic Data for Azanediyl Derivatives

Analytical Method Key Diagnostic Features Structural Significance

(^1)H NMR Triplet at δ 2.29-2.53 ppm (CH₂CO) Confirms methylene spacer adjacent to
carbonyl

Triplet at δ 3.18-3.51 ppm (NCH₂) Verifies nitrogen connectivity

Multiplet at δ 6.03-7.06 ppm (ArH) Characterizes aromatic substitution

pattern

(^{13})C NMR Signal at δ 173.30-175.30 ppm (C=O) Confirms carboxylic acid/ester

functionality

Signals at δ 46.25-48.60 ppm (NCH₂) Supports N-alkylation

Signals at δ 31.70-32.40 ppm
(CH₂CO)

Completes structural assignment

FTIR Broad band at 3323-3500 cm⁻¹ (O-H) Indicates hydroxyl functionality

Strong band at 1662-1730 cm⁻¹ (C=O) Confirms carbonyl groups

Bands at 1590-1620 cm⁻¹ (C=C) Suggests aromatic character

Mass
Spectrometry

Molecular ion peaks Confirms molecular mass and purity
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Analytical Method Key Diagnostic Features Structural Significance

Elemental
Analysis

C, H, N percentages within ±0.3% of
theoretical

Verifies composition and purity

Computational Analysis and Electronic Properties

Advanced computational studies provide valuable insights into the electronic properties and reactivity

descriptors of azanediyl derivatives. For diethyl 3,3'-(ethane-1,2-diylbis(azanediyl))bis(but-2-enoate),

frontier molecular orbital (FMO) analysis reveals a highest occupied molecular orbital-lowest

unoccupied molecular orbital (HOMO-LUMO) energy gap of 5.01723 eV, indicating good stability and

potential chemical reactivity [3]. The hyperpolarizability value calculated for this compound (5.8832×10⁻³⁰

esu) suggests significant nonlinear optical (NLO) properties, which may have implications for material

science applications beyond pharmaceutical uses [3].

Fukui function analysis further elucidates the local reactivity descriptors, identifying specific atomic sites

with heightened susceptibility toward nucleophilic or electrophilic attack. This information is particularly

valuable for understanding potential metabolic transformation sites or designing further structural

modifications. Molecular electrostatic potential (MEP) mapping visualizes the charge distribution across

the molecule, revealing electron-rich and electron-deficient regions that influence intermolecular interactions

and biological activity [3]. These computational approaches, combined with experimental spectroscopic data,

provide a comprehensive understanding of the structural and electronic features that govern the biological

properties of azanediyl derivatives.

Biological Evaluation and Antimicrobial Activity

Antimicrobial Performance Against Drug-Resistant Pathogens

The antimicrobial activity of azanediyl derivatives has been systematically evaluated against a panel of

clinically relevant drug-resistant bacterial pathogens, with particular focus on Gram-positive organisms

such as MRSA and VRE. Structure-activity relationship studies reveal that the nature of the aryl substituent
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significantly influences antimicrobial potency, with electron-withdrawing groups such as nitro

substituents generally enhancing activity against resistant strains [1] [2]. For instance, compound 9 (bearing

a 4-nitrophenyl group) and compound 17 (containing a 5-nitro-2-thienyl group) demonstrated exceptional

activity against S. aureus MRSA USA300 lineage strain TCH-1516, with minimum inhibitory concentration

(MIC) values of 4-16 µg/mL [2].

The most promising compounds exhibit a dual antimicrobial and anticancer profile, with compounds 5, 6,

and 25 showing significant antiproliferative activity in cisplatin-resistant FaDu head and neck cancer cells at

low micromolar concentrations [1]. Mechanistic studies indicate that these compounds induce significant

oxidative stress in cancer cells while demonstrating low cytotoxic activity in non-cancerous HEK293 cells,

suggesting a potential therapeutic window [1]. Additionally, in silico modeling reveals that compound 25

interacts with HER-2 and c-MET proteins, providing insight into potential molecular targets for this class

of compounds [1].

Table 3: Antimicrobial Activity of Selected Azanediyl Derivatives

Compound Structural Features Biological Activity MIC Values (µg/mL)

9 4-Nitrophenyl
substituent

Anti-MRSA activity 4-16 µg/mL vs. S. aureus TCH-1516

17 5-Nitro-2-thienyl
group

Anti-MRSA activity 4-16 µg/mL vs. S. aureus TCH-1516

18 5-Nitro-2-furyl group Anti-MRSA activity 4-16 µg/mL vs. S. aureus TCH-1516

26 Optimized structure

with 2-hydroxyphenyl
core

Broad-spectrum vs.

Gram-positive
bacteria and fungi

Comparable to control antibiotics vs. S.
aureus TCH-1516 and E. faecalis AR-
0781; 16 µg/mL vs. C. albicans AR-

0761

5, 6, 25 Varied aryl

substituents

Anticancer activity

(cisplatin-resistant
FaDu cells)

Low micromolar concentrations

Structure-Activity Relationship Analysis
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Systematic evaluation of azanediyl derivatives has revealed important structure-activity relationships

(SAR) that guide further optimization. The presence of a hydroxyphenyl core appears essential for

antimicrobial activity, with the regioisomeric position (2- vs. 3-hydroxyphenyl) influencing the spectrum of

activity and potency [1] [2]. Incorporation of extended aromatic systems such as 1-naphthyl groups or

electron-deficient heterocycles including 5-nitro-2-thienyl and 5-nitro-2-furyl substituents generally

enhances activity against Gram-positive pathogens [1]. The physicochemical properties of these

compounds, particularly lipophilicity and hydrogen bonding capacity, appear to critically influence

cellular penetration and target engagement.

The diagram below illustrates the key structure-activity relationships identified for azanediyl derivatives:

Hydroxyphenyl Core
(Essential for activity)

OH Position
(2-OH vs 3-OH affects spectrum)

Electron-Withdrawing Groups
(Nitro enhances potency)

Extended Aromatics
(Naphthyl improves activity)

Electron-Deficient Heterocycles
(Nitro-thienyl/furyl effective)

Optimized Physicochemical Properties
(Lipophilicity/H-bonding critical)

Click to download full resolution via product page

Experimental Protocols

Protocol 1: Synthesis of 3,3'-((3-
Hydroxyphenyl)azanediyl)dipropionic Acid

Objective: Preparation of the core azanediyl scaffold for further derivatization.

Materials:

m-Aminophenol (5.45 g, 50 mmol)
Acrylic acid (10.81 g, 150 mmol, 3 equiv)

Deionized water (5 mL)
Diethyl ether for washing

Ethanol for recrystallization
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Procedure:

Charge a 100 mL round-bottom flask with m-aminophenol (5.45 g, 50 mmol) and acrylic acid (10.81 g,
150 mmol).

Add deionized water (5 mL) and attach a reflux condenser.
Heat the reaction mixture at 75°C with stirring for 5 hours using an oil bath or heating mantle.

Monitor reaction completion by TLC (silica gel, ethyl acetate:hexanes 1:1, UV visualization).
After completion, allow the reaction mixture to cool slowly to room temperature, then further cool in an

ice bath to promote crystallization.
Collect the crystalline product by vacuum filtration using a Büchner funnel.

Wash the solid thoroughly with diethyl ether (3 × 20 mL) to remove any unreacted starting materials.
Recrystallize the crude product from a water-ethanol mixture (1:1 v/v) to afford pure 3,3'-((3-

hydroxyphenyl)azanediyl)dipropionic acid as a light brown powder.
Dry the product under vacuum at 50°C for 6 hours to constant weight.

Expected Results: 18.97 g (75% yield) of light brown powder; m.p. 150-152°C.

Characterization:

(^1)H NMR (400 MHz, DMSO-d6) δ: 2.44 (t, J = 7.1 Hz, 4H, 2× CH₂CO), 3.49 (t, J = 7.1 Hz, 4H, 2×
NCH₂), 5.99-6.15 (m, 3H, HAr), 6.94 (t, J = 8.0 Hz, 1H HAr), 9.02 (s, 1H, OH), 12.25 (s, 2H, COOH).

(^{13})C NMR (101 MHz, DMSO-d6) δ: 32.05 (CH₂CO), 46.40 (NCH₂), 99.11, 103.31, 103.63,
129.99, 148.21, 158.53 (CAr), 173.30 (C=O).

FTIR (KBr): νmax 3323 (OH), 1662 (C=O) cm⁻¹.

Protocol 2: Synthesis of Dimethyl 3,3'-((3-
hydroxyphenyl)azanediyl)dipropionate

Objective: Esterification of the core azanediyl dipropionic acid to generate ester intermediate for further

derivatization.

Materials:

3,3'-((3-Hydroxyphenyl)azanediyl)dipropionic acid (0.51 g, 2 mmol)

Concentrated sulfuric acid (1 mL)
Methanol (7 mL)

5% sodium carbonate solution
Propan-2-ol for recrystallization
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Procedure:

Charge a 50 mL round-bottom flask with 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid (0.51 g, 2
mmol).

Add methanol (7 mL) and concentrated sulfuric acid (1 mL) carefully with stirring.
Attach a reflux condenser and heat the mixture under reflux for 7 hours.

Monitor reaction progress by TLC (silica gel, dichloromethane:methanol 9:1, UV visualization).
After completion, cool the reaction mixture to room temperature and carefully evaporate the solvent

under reduced pressure using a rotary evaporator.
Neutralize the residue with 5% sodium carbonate solution to pH 7 with stirring.

Collect the resulting solid by vacuum filtration.
Wash the solid thoroughly with plenty of water to remove inorganic salts.

Recrystallize from propan-2-ol to afford pure dimethyl ester as a light brown powder.

Expected Results: 0.31 g (56% yield) of light brown powder; m.p. 155-157°C.

Characterization:

(^1)H NMR (400 MHz, DMSO-d6) δ: 2.53 (overlaps with DMSO-d6, 4H, 2× CH₂CO), 3.51 (t, J = 7.1

Hz, 4H, 2× NCH₂), 3.60 (s, 6H, 2× CH₃), 6.03-6.14 (m, 3H, HAr), 6.94 (t, J = 8.4 Hz, 1H, HAr), 9.05
(s, 1H, OH).

(^{13})C NMR (101 MHz, DMSO-d6) δ: 31.70 (CH₂CO), 46.25 (NCH₂), 51.40 (CH₃).

Protocol 3: Antimicrobial Susceptibility Testing

Objective: Evaluation of synthesized azanediyl derivatives against drug-resistant bacterial pathogens.

Materials:

Test compounds (synthesized azanediyl derivatives)

Reference antibiotics (vancomycin, linezolid as controls)
Mueller-Hinton broth

Bacterial strains: MRSA USA300 TCH-1516, VRE AR-0781
96-well microtiter plates

Sterile DMSO for compound solubilization

Procedure:

Prepare stock solutions of test compounds in DMSO at 5120 µg/mL concentration.

Perform twofold serial dilutions in Mueller-Hinton broth across 96-well microtiter plates.
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Standardize bacterial inoculum to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) in sterile saline.

Further dilute bacterial suspension in Mueller-Hinton broth to achieve final inoculum of 5 × 10⁵
CFU/mL.

Add standardized bacterial suspension to each well of the microtiter plate containing serial dilutions of
test compounds.

Include growth control (bacteria without compound), sterility control (broth only), and solvent control
(DMSO at highest concentration used).

Incubate plates at 35°C for 16-20 hours under ambient atmosphere.
Determine MIC as the lowest concentration of compound that completely inhibits visible growth.

Perform all tests in triplicate to ensure reproducibility.

Quality Control:

Include reference strains with known MIC values for quality control.

Ensure DMSO concentration does not exceed 1% (v/v) as higher concentrations may affect bacterial
growth.

Verify inoculum purity by subculturing on appropriate agar plates.

Conclusion and Future Perspectives

The synthesis and biological evaluation of azanediyl derivatives outlined in these Application Notes

demonstrate the significant potential of this chemical class as a source of novel antimicrobial agents

targeting drug-resistant pathogens. The synthetic methodologies presented allow for efficient preparation of

the core scaffold and systematic structural diversification to explore structure-activity relationships. The

protocols for biological evaluation provide standardized methods for assessing antimicrobial activity

against clinically relevant drug-resistant bacteria.

Future directions for research on azanediyl derivatives should include mechanistic studies to elucidate their

precise molecular targets and modes of action, in vivo efficacy studies in appropriate infection models, and

comprehensive ADMET profiling to assess their drug-like properties and potential for further development.

The dual antimicrobial and anticancer activities observed for some derivatives warrant further

investigation into potential connections between these biological activities and possible applications in

combination therapies. The structural tractability of this compound class suggests significant potential for

further optimization through medicinal chemistry approaches to enhance potency, improve selectivity, and

optimize pharmacokinetic properties.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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